molecular formula C15H11ClF3NO B5707527 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B5707527
M. Wt: 313.70 g/mol
InChI Key: FUEQRTIILOYDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of Janus kinase 2 (JAK2), a protein that plays a crucial role in the signaling pathways of many cytokines and growth factors. AG490 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide is a selective inhibitor of JAK2, which belongs to the family of non-receptor tyrosine kinases. JAK2 is activated by binding to cytokine or growth factor receptors, leading to the phosphorylation of downstream signaling molecules, such as STATs. 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of JAK2-mediated signaling pathways, resulting in the inhibition of cell proliferation, survival, and migration.
Biochemical and physiological effects:
2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide inhibits cell proliferation and induces apoptosis. In immune cells, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide suppresses the production of pro-inflammatory cytokines and chemokines. In neuronal cells, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide protects against oxidative stress and inflammation. The effects of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide are dependent on the cell type and the signaling pathways involved.

Advantages and Limitations for Lab Experiments

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for JAK2, which allows for the specific inhibition of JAK2-mediated signaling pathways. However, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in cell-based assays. It also has low bioavailability, which can limit its use in vivo.

Future Directions

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Future research directions include the development of more potent and selective JAK2 inhibitors, the investigation of the downstream signaling pathways of JAK2, and the evaluation of the efficacy and safety of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide in preclinical and clinical settings. 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide may also have applications in other areas of research, such as neurodegenerative diseases and metabolic disorders.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, starting from 2-chloro-4-methylbenzoic acid. The acid is first converted into the corresponding acid chloride, which is then reacted with 2-(trifluoromethyl)aniline to form the intermediate product. The intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrochloric acid to yield the final product, 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide. The purity of 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been widely used in scientific research to investigate the role of JAK2 in various cellular processes. It has been shown to inhibit JAK2-mediated signaling pathways, leading to the suppression of cell proliferation, survival, and migration. 2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide has been used to study the role of JAK2 in cancer, inflammation, and autoimmune disorders. It has also been used to investigate the downstream signaling pathways of JAK2, such as the STAT3 pathway.

properties

IUPAC Name

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c1-9-6-7-10(12(16)8-9)14(21)20-13-5-3-2-4-11(13)15(17,18)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEQRTIILOYDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide

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